molecular formula C5H11N5O B1373683 N-(2-methoxyethyl)-1-methyl-1H-1,2,3,4-tetrazol-5-amine CAS No. 1343352-34-0

N-(2-methoxyethyl)-1-methyl-1H-1,2,3,4-tetrazol-5-amine

Cat. No. B1373683
CAS RN: 1343352-34-0
M. Wt: 157.17 g/mol
InChI Key: IBPZITKWQOHVAR-UHFFFAOYSA-N
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Description

“N-(2-methoxyethyl)-1-methyl-1H-1,2,3,4-tetrazol-5-amine” is a chemical compound that contains a tetrazole ring, which is a heterocyclic compound consisting of a 5-member ring of four nitrogen atoms and one carbon atom . The compound also contains a methoxyethyl group and a methylamine group attached to the tetrazole ring.


Chemical Reactions Analysis

The reactivity of “N-(2-methoxyethyl)-1-methyl-1H-1,2,3,4-tetrazol-5-amine” would be influenced by the presence of the tetrazole ring and the methoxyethyl and methylamine groups. Tetrazoles are known to participate in a variety of chemical reactions, including substitution and addition reactions . The methoxyethyl and methylamine groups could also participate in reactions, depending on the conditions.

Scientific Research Applications

Polymer Science and Engineering

Thermoresponsive Polymers: This compound is utilized in the synthesis of thermoresponsive polymers, particularly poly(N,N-bis(2-methoxyethyl)acrylamide) (PMOEAm). These polymers exhibit unique properties where they undergo a phase transition at a specific temperature . This characteristic is valuable for creating smart materials that can respond to environmental changes, making them suitable for applications like drug delivery systems and tissue engineering scaffolds.

Medicine

Biomedical Coatings: The derivatives of this compound, such as poly(2-methoxyethyl acrylate) (PMEA), have been explored for their antithrombogenic properties, making them excellent candidates for biomedical coatings . These coatings are essential for medical devices that come into contact with blood, reducing the risk of clot formation.

Agriculture

Nucleic Acid Synthesis: In agriculture, the compound’s derivatives are used to synthesize modified nucleic acids like 2′-O-(2-methoxyethyl)-RNA (MOE-RNA), which can be applied in plant genetic engineering to develop crops with improved traits .

Materials Science

Smart Materials: In materials science, the compound is involved in creating smart materials that can change their properties in response to external stimuli. For instance, the thermoresponsive property of PMOEAm can be harnessed to develop materials that adapt to temperature variations .

Environmental Science

Pollution Control: The compound’s derivatives are used in formulations that enhance the aging resistance and anti-fouling behavior of materials. This application is crucial in developing surfaces that resist biofilm formation, which is a significant concern in environmental pollution control .

Chemical Engineering

Process Optimization: In chemical engineering, the compound is integral to optimizing processes like group-transfer polymerization (GTP), which is a controlled/living polymerization method. This optimization is vital for producing polymers with precise molecular weights and properties .

Biochemistry

Biocompatible Materials: The compound’s derivatives are used to create biocompatible materials that interact favorably with biological systems. For example, PMEA-based polyurethane shows promise in medical applications due to its cell enrichment and low protein absorption properties .

Future Directions

The study of tetrazole derivatives is an active area of research due to their potential biological activities . Future research on “N-(2-methoxyethyl)-1-methyl-1H-1,2,3,4-tetrazol-5-amine” could explore its potential uses in various applications, such as pharmaceuticals or materials science.

properties

IUPAC Name

N-(2-methoxyethyl)-1-methyltetrazol-5-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H11N5O/c1-10-5(7-8-9-10)6-3-4-11-2/h3-4H2,1-2H3,(H,6,7,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IBPZITKWQOHVAR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=NN=N1)NCCOC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H11N5O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

157.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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